2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol

Vue d'ensemble

Description

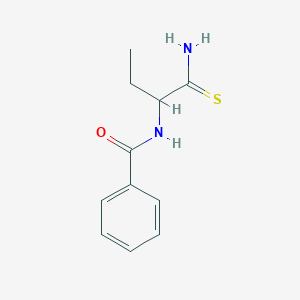

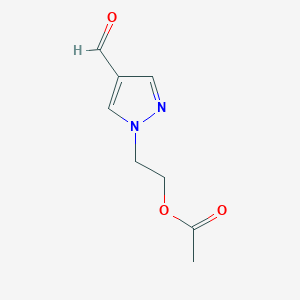

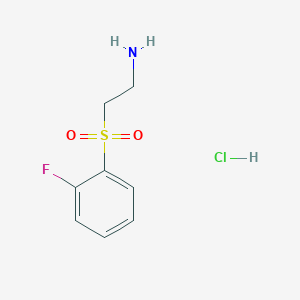

“2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a nitro group (-NO2) and a hydroxyl group (-OH), attached to different carbon atoms in the molecule .

Molecular Structure Analysis

The molecular structure of “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” is complex due to the presence of a pyrazole ring, a nitro group, and a hydroxyl group. The structure can be analyzed using techniques such as NMR spectroscopy and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could be diverse, depending on the reaction conditions and the other reactants involved. Pyrazole compounds are known to participate in a variety of chemical reactions, often leading to the formation of products with interesting biological activities .

Applications De Recherche Scientifique

Complex Formation and Spectrophotometric Studies : The compound 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol has been used in the preparation of N,N',O-heteroscorpionate ligand structures. Complexes like [M(LOH)2][MCl4] and [M(LOH)2]Cl2 were prepared, and their speciation in solution was studied using spectrophotometric titrations (Gennari et al., 2007).

Synthesis and Characterization of Metal Complexes : The compound has been utilized in synthesizing and characterizing metal complexes, such as nickel(II), zinc(II), and palladium(II) complexes. These complexes were studied using methods like elemental analysis and FT-IR analysis (Zhang et al., 2008).

DNA/Protein Interaction Studies : The compound has been involved in the study of Ni(II) complexes with Schiff base ligands, focusing on their interaction with DNA and proteins. The interactions were explored through spectroscopic methods, revealing insights into their binding modes (Yu et al., 2017).

Synthesis and Antimicrobial Activity : Research has been conducted on derivatives of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol for their antimicrobial properties. These studies include the synthesis of novel compounds and evaluating their activity against bacteria and cancer cells (Şenkardeş et al., 2020).

Structural and Antibacterial Investigation : The compound has been used in creating mixed complexes, which were then characterized through techniques like FT-IR and X-ray diffraction. These studies also include investigating their antibacterial properties (Titi et al., 2021).

Coordination to Transition Metal Ions : Research involving the coordination of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol to transition metal ions has been carried out. This includes spectroscopic and magnetic measurement studies of the resulting complexes (Seubert et al., 2011).

Polypropionate Construction : This compound has been part of studies in polypropionate construction, particularly in the context of transfer hydrogenation and crotylation processes. These studies offer insights into the stereochemical aspects of polyketide synthesis (Gao et al., 2011).

Fluorescent Tag for Carbohydrate Analysis : The compound has been involved in studies using derivatives as a fluorescent tag for the analysis of carbohydrates. This includes comparing its efficacy with other established labeling reagents (Cai et al., 2014).

Orientations Futures

The future research on “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could focus on exploring its potential biological activities and developing efficient synthesis methods. Given the wide range of activities exhibited by pyrazole compounds, this compound could be a promising candidate for drug development .

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which include this compound, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .

Mode of Action

It is known that the nitro group in the pyrazole ring can participate in various reactions, potentially leading to the formation of reactive species that can interact with biological targets .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .

Result of Action

It is known that pyrazole derivatives can exhibit a range of biological activities, including antibacterial, anti-inflammatory, antitumor, and others .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s activity .

Propriétés

IUPAC Name |

2-methyl-1-(3-nitropyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-3-6(8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRBOBSBHMHKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=CC(=N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)